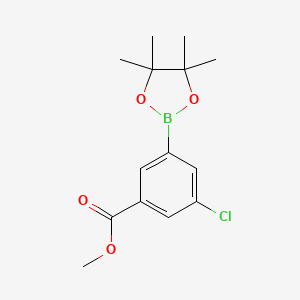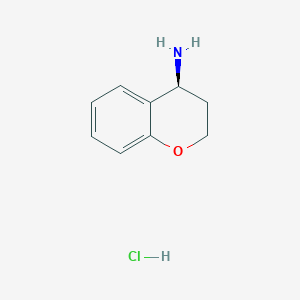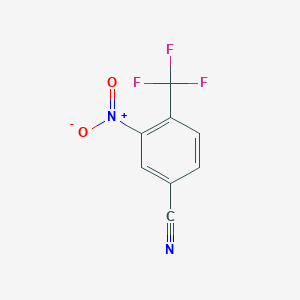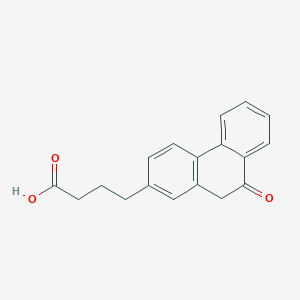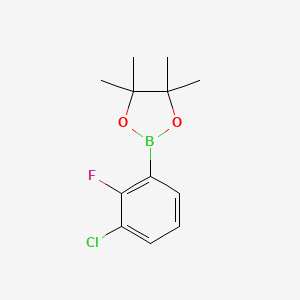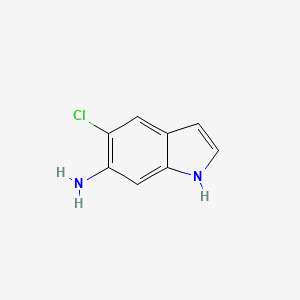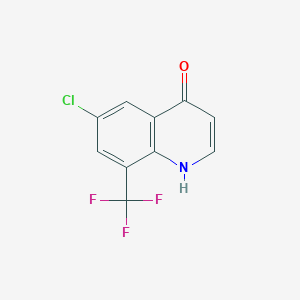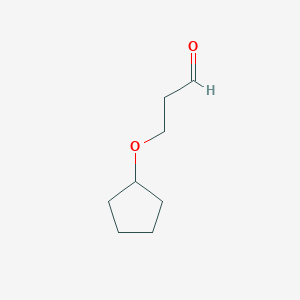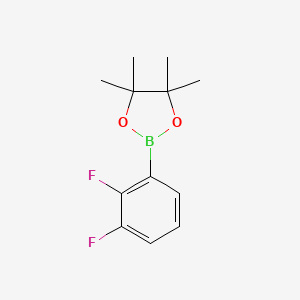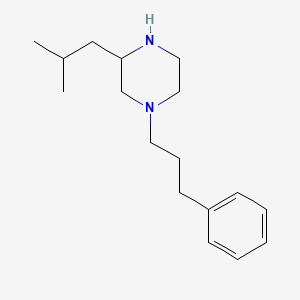
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine
Übersicht
Beschreibung
This usually involves the IUPAC name, common names, and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This involves the study of the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
- Kumar et al. (2017) synthesized a series of novel derivatives of 4-methyl piperazine, including 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, and investigated their antidepressant and antianxiety activities in mice. The compounds showed significant activity in Porsolt’s behavioral despair test and the plus maze method, indicating potential pharmacological applications (Kumar et al., 2017).
Opioid Receptor Antagonism
- Carroll et al. (2010) reported that certain 4-(3-phenylpropyl)piperazine derivatives, related to 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, act as pure opioid receptor antagonists. These compounds, including N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, demonstrated high potency at opioid receptors (Carroll et al., 2010).
Dopamine Uptake Inhibition
- Ironside et al. (2002) described the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, which includes the 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine structure. This research underlines the compound's significance in the context of therapeutic agents for conditions related to dopamine uptake (Ironside et al., 2002).
Antagonism of Melanocortin-4 Receptor
- Chen et al. (2007) identified a potent and selective antagonist of the melanocortin-4 receptor, a piperazine derivative, suggesting potential applications in treating conditions like cachexia (Chen et al., 2007).
Development of Long-acting Therapeutic Agents
- Hsin et al. (2002) synthesized hydroxylated derivatives of 4-(3-phenylpropyl)piperazine (related to the compound of interest) for treating cocaine abuse. These compounds showed selective binding to dopamine and serotonin transporters, indicating their potential in long-acting treatments (Hsin et al., 2002).
Anticancer Activity
- Jiang et al. (2007) studied the metabolism of a novel 4-methyl-piperazine derivative in rats, which exhibited significant anticancer activity and low toxicity, indicating potential applications in cancer therapy (Jiang et al., 2007).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Zukünftige Richtungen
This involves potential areas of future research, such as new synthetic methods, reactions, or applications of the compound.
For a specific compound, these details can be found in scientific literature, databases, and textbooks. Please consult a professional chemist or a trusted source for specific information.
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-15(2)13-17-14-19(12-10-18-17)11-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXPIBGDPNBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



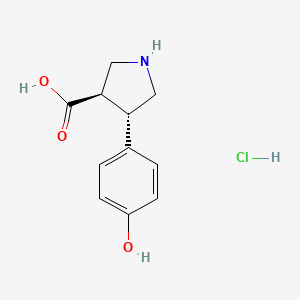
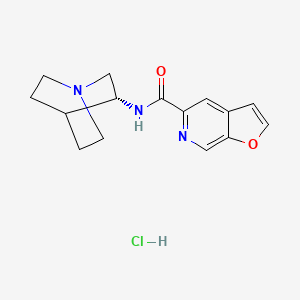
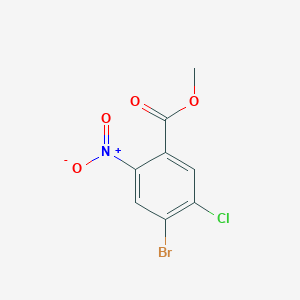
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
